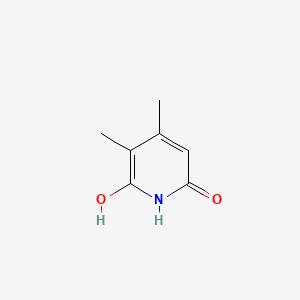

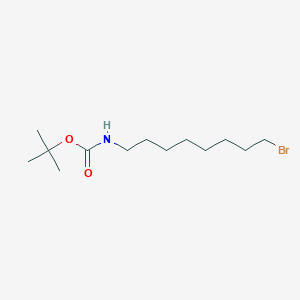

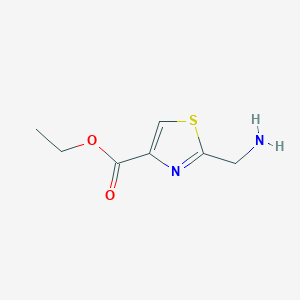

![molecular formula C16H14N2O4 B1313167 Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 74414-00-9](/img/structure/B1313167.png)

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a chemical compound with the molecular formula C16H14N2O4 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate consists of a dihydropyrimidine ring which adopts a screw-boat conformation . The molecular weight of the compound is 298.29 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate, such as its melting point, boiling point, and density, are not available in the retrieved sources .Scientific Research Applications

Anticancer Drug Development

This compound has shown promise in the field of anticancer drug development. The structural diversity of pyrazole derivatives, to which this compound belongs, allows for the creation of highly functionalized heterocycles. These heterocycles have been investigated for their pharmacological effects, particularly in the development of anticancer drugs . For example, derivatives of dihydropyrimidinones (DHPMs), a class of compounds related to Ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate, have been identified as inhibitors of kinesin-5, an enzyme involved in the separation of genetic material during mitosis. Inhibition of this enzyme can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Antimicrobial and Antifungal Applications

The compound’s framework is structurally similar to molecules that have demonstrated a wide spectrum of biological activities, including antimicrobial and antifungal actions . This suggests that it could be used as a starting point for the synthesis of new agents that combat microbial and fungal infections.

Therapeutic Potential for Cardiovascular Diseases

Compounds with similar structures have been identified for their cardiotonic and antihypertensive properties . This implies that Ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate could be explored for its potential therapeutic applications in treating cardiovascular diseases.

Anti-inflammatory Properties

The pyrazole core of the compound is known to exhibit anti-inflammatory properties. This makes it a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

QSAR Studies and Drug Design

Quantitative structure-activity relationship (QSAR) studies are essential for understanding the biological activity of chemical compounds. Ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate can be used in QSAR studies to predict the activity of new drugs and optimize their designs for better efficacy and reduced side effects .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles form the backbone of many pharmaceuticals and are integral to the discovery of new therapeutic agents .

Eco-friendly Catalysis

Recent advances in organic synthesis have highlighted the use of eco-friendly catalysts like Amberlyst-70, which is resinous, non-toxic, and thermally stable. Ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate can be synthesized using such catalysts, contributing to more sustainable and environmentally friendly chemical processes .

Safety and Hazards

Future Directions

Pyrazoles, the class of compounds to which Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate belongs, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Therefore, future research could focus on exploring the biological activities of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate and its potential applications in drug discovery.

properties

IUPAC Name |

ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-3-21-15(19)13-9-12-10(2)17-18(14(12)22-16(13)20)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQVOQYHJBBFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N(N=C2C)C3=CC=CC=C3)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)

![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)